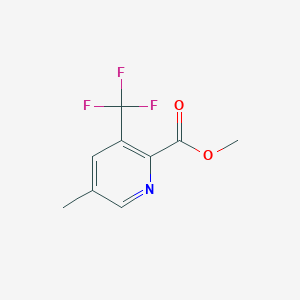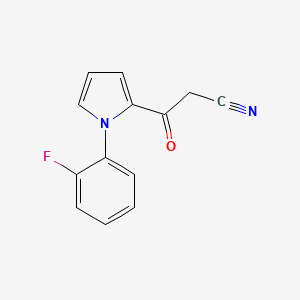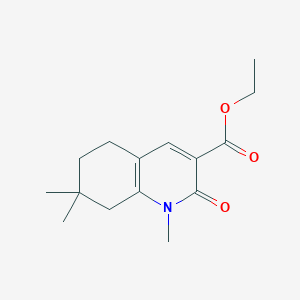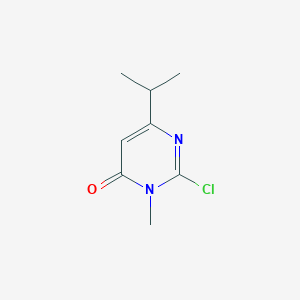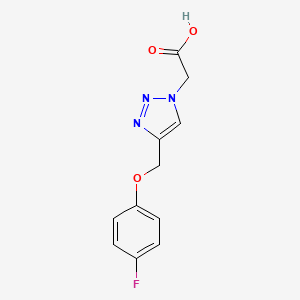
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid is a synthetic organic compound that features a triazole ring, a fluorophenoxy group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 4-fluorophenol.
Attachment of the Acetic Acid Moiety: This can be done through esterification followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Research: The compound can be used as a probe to study biological processes or as a precursor for the synthesis of bioactive molecules.
作用機序
The mechanism of action of 2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. The acetic acid moiety can act as a hydrogen bond donor or acceptor, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
- **2-(3-Fluorobenzyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetic acid
- **2-(2-Fluorobenzyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetic acid
- **2-(Phenoxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetic acid
Uniqueness
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to the presence of the triazole ring, which can enhance its binding affinity and specificity for certain molecular targets. The fluorophenoxy group also contributes to its distinct chemical properties, such as increased lipophilicity and metabolic stability.
特性
分子式 |
C11H10FN3O3 |
|---|---|
分子量 |
251.21 g/mol |
IUPAC名 |
2-[4-[(4-fluorophenoxy)methyl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H10FN3O3/c12-8-1-3-10(4-2-8)18-7-9-5-15(14-13-9)6-11(16)17/h1-5H,6-7H2,(H,16,17) |
InChIキー |
BKSDLGKKTLBHNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCC2=CN(N=N2)CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



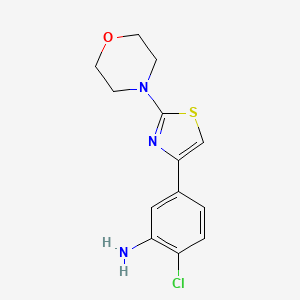
![tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11795533.png)
![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)
